Carbenicillin (disodium)
Description
Historical Context of Carbenicillin (B1668345) Discovery and Development in Antibiotic Research
The journey of antibiotics began with Alexander Fleming's accidental discovery of penicillin in 1928, which ushered in the era of antibiotics. acs.orgsciencemuseum.org.uk This discovery was a turning point in medicine, offering for the first time an effective treatment for bacterial infections that were previously life-threatening. acs.orgsciencemuseum.org.uk The period between 1940 and 1962 is often referred to as the "golden era" of antibiotics, a time when most of the antibiotic classes used today were discovered. reactgroup.org
In the 1950s, scientists at the Beecham Research Laboratories made a pivotal breakthrough by isolating the penicillin nucleus, 6-aminopenicillanic acid (6-APA). bionity.comwikipedia.org This discovery was crucial as it allowed for the synthesis of new semi-synthetic penicillins by modifying the side chains of the 6-APA core. bionity.comwgtn.ac.nz This led to the development of a range of new penicillin derivatives with improved properties.
Following this, Beecham marketed Broxil (phenethicillin) in 1959 and Celbenin (methicillin) shortly after, which was effective against Staphylococcus aureus. bionity.com In 1961, they introduced Penbritin (ampicillin). bionity.com The development of carbenicillin followed, and it was released in 1967. wikipedia.org Carbenicillin was notable for being one of the first penicillin derivatives with activity against the difficult-to-treat pathogen Pseudomonas aeruginosa. patsnap.com
Significance of Carbenicillin (Disodium) as a Research Tool in β-Lactam Antibiotic Studies
Carbenicillin (disodium) has proven to be a valuable tool in various research applications, particularly in the study of β-lactam antibiotics and molecular biology.
Key Research Applications:
Selection Agent in Molecular Biology: In molecular biology, carbenicillin is often preferred over ampicillin (B1664943) as a selection agent for isolating transformed cells containing plasmids with ampicillin resistance genes. wikipedia.orgsigmaaldrich.com The breakdown products of carbenicillin are less toxic to cells than those of ampicillin, and it is more stable, which results in fewer satellite colonies on selection plates. wikipedia.org
Studying Bacterial Cell Wall Synthesis: Carbenicillin acts by inhibiting the enzymes responsible for bacterial cell wall synthesis. sigmaaldrich.comdrugbank.com This makes it a useful tool for researchers studying the mechanisms of cell wall biosynthesis and the function of penicillin-binding proteins (PBPs). sigmaaldrich.comdrugbank.com
Investigating Antibiotic Resistance Mechanisms: The development of resistance to carbenicillin and other β-lactam antibiotics is a significant area of research. Carbenicillin is used in studies to understand the mechanisms of resistance, such as the production of β-lactamase enzymes by bacteria. wikipedia.org It has been used to probe the mechanisms of resistance in bacteria like Pseudomonas aeruginosa. sigmaaldrich.com
Metabolomics Studies: Researchers have used carbenicillin in metabolomics studies to classify antibiotics based on their mode of action and to understand the metabolic response of bacteria to antibiotic treatment. nih.gov
Classification and Structural Features Relevant to Research Modalities
Carbenicillin is classified as a carboxypenicillin, a subgroup of the broader penicillin class of β-lactam antibiotics. wikipedia.orgnih.gov Its chemical structure is the key to its antibacterial activity and its utility in research.
Structural Features:
β-Lactam Ring: The core of the carbenicillin molecule is the β-lactam ring, a four-membered cyclic amide. researchgate.net This strained ring is the reactive component responsible for its antibacterial activity. It works by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. drugbank.comresearchgate.net
Carboxyl Group: A defining feature of carbenicillin is the presence of a carboxyl group on the side chain. taylorandfrancis.com This feature contributes to its expanded spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. wikipedia.orgtaylorandfrancis.com
Disodium (B8443419) Salt Form: Carbenicillin is often used in its disodium salt form, which is highly soluble in water. wikipedia.orgsigmaaldrich.com The free acid form of carbenicillin is less stable. medchemexpress.com
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₆S sigmaaldrich.com |
| Molar Mass | 378.40 g·mol⁻¹ wikipedia.org |
This table summarizes key chemical and physical properties of carbenicillin.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H16N2Na2O6S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
InChI Key |
RTYJTGSCYUUYAL-YCAHSCEMSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Carbenicillin
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of Carbenicillin (B1668345) is the inhibition of the final steps in the synthesis of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. asm.orgasm.org This inhibition ultimately leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death, particularly in actively dividing bacteria. asm.org
Interaction with Penicillin-Binding Proteins (PBPs)
Carbenicillin's inhibitory action is mediated through its covalent binding to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). asm.orgnih.gov PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner side of the bacterial cytoplasmic membrane, and they play a crucial role in the assembly, maintenance, and reshaping of the peptidoglycan layer. nih.gov
The interaction between Carbenicillin and PBPs involves the acylation of a serine residue within the active site of the enzyme's transpeptidase C-terminal domain. nih.govnih.gov The strained β-lactam ring of the Carbenicillin molecule is susceptible to nucleophilic attack by this serine residue. This process results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. wikipedia.org This acylation effectively inactivates the PBP, rendering it incapable of performing its enzymatic function. nih.gov
The primary function of the transpeptidase activity of PBPs is to catalyze the cross-linking of adjacent peptidoglycan chains. This is a critical step that confers rigidity and strength to the cell wall. asm.org By inactivating these enzymes, Carbenicillin prevents the formation of these essential peptide cross-links. asm.orgnih.gov The resulting peptidoglycan is structurally unsound and unable to maintain the integrity of the bacterial cell. asm.org
Role of Specific PBPs in Carbenicillin Activity
| PBP Target | IC50 (µg/ml) | Primary Function | Morphological Effect of Inhibition |
|---|---|---|---|
| PBP 1a | 4.0 | Peptidoglycan polymerase and transpeptidase | Cell lysis |
| PBP 1b | >100 | Peptidoglycan polymerase and transpeptidase | Cell lysis |
| PBP 2 | 10.0 | Cell shape maintenance | Production of spherical cells |
| PBP 3 | 2.5 | Septum formation during cell division | Filamentation |
| PBP 4 | 2.5 | Carboxypeptidase and endopeptidase | - |
| PBP 5/6 | <1.0 | Carboxypeptidase | - |
Data sourced from Curtis et al. (1979). asm.org
Research on Pseudomonas aeruginosa has indicated that resistance to Carbenicillin can be associated with a significant decrease in the affinity of PBPs 1a, 1b, and 4 for the antibiotic. nih.gov
Induction of Cell Lysis via Autolytic Enzymes
The ultimate bactericidal outcome of Carbenicillin action is cell lysis, a process mediated by the bacterium's own autolytic enzymes, or autolysins. nih.govnih.gov These enzymes are normally involved in the controlled degradation and remodeling of the cell wall during processes such as cell growth and division.
Interference with Autolysin Inhibitors
The activity of autolysins is tightly regulated within the bacterial cell to prevent uncontrolled cell wall degradation. It is hypothesized that penicillins, including Carbenicillin, may interfere with the natural inhibitors of these autolysins. nih.govnih.gov By disrupting this regulatory balance, the autolytic enzymes are left unchecked, leading to the progressive degradation of the already weakened peptidoglycan, culminating in cell lysis. nih.gov
Comparative Analysis of Carbenicillin's Mechanism with Other β-Lactams
The fundamental mechanism of action for all β-lactam antibiotics, including carbenicillin, is the inhibition of bacterial cell wall synthesis. patsnap.comnih.gov This is accomplished by targeting and acylating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.gov The acylation of a critical serine residue within the PBP active site forms a stable, inactive complex, preventing the cross-linking of peptidoglycan strands. nih.gov This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death, particularly in actively dividing cells. patsnap.comnih.gov
While this core mechanism is conserved, significant variations exist among different β-lactam subclasses in their efficacy, spectrum of activity, and affinity for specific PBPs. nih.gov Carbenicillin, a member of the carboxypenicillin subgroup, exhibits a distinct profile when compared to other penicillins, cephalosporins, and carbapenems. mcmaster.cawikipedia.org
The primary distinction of carboxypenicillins like carbenicillin was their enhanced activity against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Proteus species, which was a significant advancement over earlier penicillins. mcmaster.cawikipedia.orgla.govnih.gov This expanded spectrum is partly due to the chemical structure of the carbenicillin side chain, which features a carboxyl group that increases its ability to penetrate the outer membrane of Gram-negative bacteria through porin channels to reach the PBPs in the periplasmic space. patsnap.comyoutube.com However, this structural modification comes at the cost of reduced effectiveness against many Gram-positive organisms. la.gov
The interaction between different β-lactams and the various types of PBPs is not uniform. Bacteria possess multiple PBPs, each playing a distinct role in cell wall maintenance, elongation, and division. researchgate.netnih.gov The specific PBP binding profile of an antibiotic contributes significantly to its antibacterial effect. For instance, in P. aeruginosa, carbenicillin is known to bind to Penicillin-Binding Protein 3 (PBP3), a therapeutic target involved in cell division. nih.gov
In contrast, other classes of β-lactams show different PBP preferences. Carbapenems, for example, typically exhibit a broader PBP binding profile, strongly binding to PBP2 in Gram-negative bacteria, as well as PBP1a, 1b, and 3. nih.gov This ability to inhibit multiple PBP targets simultaneously may contribute to their potent, broad-spectrum activity. nih.gov Monobactams like aztreonam (B1666516) show high specificity for PBP3 in Gram-negative bacteria, making them highly effective against these organisms but generally inactive against Gram-positive bacteria and anaerobes due to a low affinity for their PBPs. asm.orgfrontiersin.org
The table below summarizes the key mechanistic differences between carbenicillin and other representative β-lactam antibiotics.
| β-Lactam Class | Example Compound | Key Mechanistic Features | Primary PBP Targets (in Gram-negatives) | General Spectrum Characteristics |
|---|---|---|---|---|
| Carboxypenicillins | Carbenicillin | Carboxyl group aids penetration of Gram-negative outer membrane. youtube.com Susceptible to many β-lactamases. mcmaster.ca | PBP3 nih.gov | Expanded Gram-negative coverage (P. aeruginosa), but limited Gram-positive activity. mcmaster.cawikipedia.org |
| Aminopenicillins | Ampicillin (B1664943) | Amino group enhances passage through porins compared to Penicillin G. | PBP2, PBP3 | Broader spectrum than Penicillin G, including some Gram-negatives like E. coli and H. influenzae. nih.gov |
| Cephalosporins (3rd Gen) | Ceftazidime | Bulky side chains provide stability against many β-lactamases. | High affinity for PBP3. nih.govasm.org | Excellent activity against many Gram-negative bacteria, including P. aeruginosa. nih.gov |
| Carbapenems | Meropenem | Unique carbapenem (B1253116) ring structure confers high resistance to most β-lactamases and allows rapid cell entry. | Broad affinity, strongly binding PBP2, PBP1a/b, and PBP4. nih.govasm.org | Very broad spectrum, including Gram-positive, Gram-negative, and anaerobic bacteria. nih.gov |
| Monobactams | Aztreonam | Single β-lactam ring structure; resistant to many β-lactamases. frontiersin.org | High affinity specifically for PBP3. asm.org | Narrow spectrum, primarily targeting aerobic Gram-negative bacteria. frontiersin.org |
Another critical point of comparison is susceptibility to β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. Carbenicillin and other carboxypenicillins are vulnerable to degradation by these enzymes. mcmaster.cawikipedia.org In contrast, later generations of β-lactams, such as certain cephalosporins and especially carbapenems, were developed to be more resistant to hydrolysis by a wider range of β-lactamases. nih.gov For instance, ticarcillin, a closely related carboxypenicillin, was developed from carbenicillin and exhibits greater resistance to some β-lactamases and higher potency against P. aeruginosa. la.gov This constant interplay between antibiotic development and bacterial resistance mechanisms highlights the dynamic nature of antimicrobial chemotherapy.
The table below provides a comparative overview of PBP affinities for various β-lactams in selected bacteria, illustrating the diversity in target preference.
| Organism | Antibiotic | Primary PBP Target(s) | Secondary PBP Target(s) |
|---|---|---|---|
| P. aeruginosa | Carbenicillin | PBP3 nih.gov | - |
| P. aeruginosa | Ceftazidime | PBP3 nih.gov | - |
| P. aeruginosa | Meropenem | PBP2, PBP3 nih.gov | PBP1a, PBP1b, PBP4 |
| K. pneumoniae | Aztreonam | PBP3 asm.org | - |
| K. pneumoniae | Meropenem | PBP2, PBP4 asm.org | PBP1a/b, PBP3 |
Spectrum of Activity and in Vitro Susceptibility Studies
Activity against Gram-Negative Bacteria
Carbenicillin (B1668345) demonstrates significant in vitro activity against a variety of Gram-negative microorganisms. nih.govdrugbank.com Its spectrum of activity is particularly notable against Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. mcmaster.cazellbio.eu
A primary application of carbenicillin is in targeting Pseudomonas aeruginosa, a common cause of opportunistic infections. wikipedia.orgmcmaster.ca In vitro studies have established its activity against this bacterium, although susceptibility can vary. wikipedia.org The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa has been reported to range from 3.13 μg/ml to over 1024 μg/ml. wikipedia.org The combination of carbenicillin with other agents, such as gentamicin or polymyxin B, has been explored to enhance its efficacy against P. aeruginosa. scilit.comsemanticscholar.org Studies have shown that the combination of carbenicillin and gentamicin can have a synergistic effect. scilit.comsemanticscholar.org
Carbenicillin is also effective against several members of the Enterobacteriaceae family, which are responsible for a wide range of infections, including urinary tract infections. wikipedia.orgnih.gov Susceptibility data for some medically significant organisms within this family have been established. For Escherichia coli, the MIC of carbenicillin ranges from 1.56 μg/ml to 64 μg/ml. wikipedia.org In the case of Proteus mirabilis, the MIC range is reported to be between 1.56 μg/ml and 3.13 μg/ml. wikipedia.org Carbenicillin has also shown activity against other Proteus species. nih.gov
| Bacterium | MIC Range (μg/ml) |
|---|---|
| Pseudomonas aeruginosa | 3.13 - >1024 |
| Escherichia coli | 1.56 - 64 |
| Proteus mirabilis | 1.56 - 3.13 |
Activity against Gram-Positive Bacteria
While carbenicillin's primary strength lies in its activity against Gram-negative bacteria, it does exhibit some activity against Gram-positive organisms, though this is generally more limited. mcmaster.capatsnap.com
When compared to other penicillins, carbenicillin's activity against Gram-positive bacteria is often less potent. In a comparative study, penicillin G was found to be the most active against a range of Gram-positive isolates (excluding enterococci), followed by ampicillin (B1664943), mezlocillin, carbenicillin, and ticarcillin. nih.gov Against enterococci, ampicillin was the most active among the five drugs tested. nih.gov This indicates that while carbenicillin has some effect, other penicillins are generally more effective against these types of bacteria. nih.gov
| Antibiotic | Relative Activity Ranking |
|---|---|
| Penicillin G | 1 |
| Ampicillin | 2 |
| Mezlocillin | 3 |
| Carbenicillin | 4 |
| Ticarcillin | 5 |
Methodologies for In Vitro Activity Assessment
The in vitro activity of carbenicillin is quantitatively assessed using standardized microbiological methods to determine its potency against specific bacterial strains.
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's effectiveness. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MIC is typically determined using broth dilution or agar (B569324) dilution methods. scilit.comsemanticscholar.org
The Minimum Bactericidal Concentration (MBC) provides further information by identifying the lowest concentration of an antimicrobial agent required to kill a particular microorganism. microchemlab.comcreative-diagnostics.com The MBC is determined by subculturing from the clear tubes or wells of an MIC test onto antibiotic-free media. nih.gov The MBC is the lowest concentration that prevents the growth of the bacteria on this new medium, often defined as a 99.9% reduction in the initial bacterial inoculum. creative-diagnostics.com These values are crucial for understanding the bacteriostatic versus bactericidal nature of an antibiotic against a specific pathogen.
Zone-of-Inhibition Assays in Research
Zone-of-inhibition assays are a standard method for determining the susceptibility of bacteria to antibiotics. In the context of research, these assays provide valuable data on the effectiveness of carbenicillin against various bacterial strains. The Kirby-Bauer disk diffusion method is a widely recognized technique where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate inoculated with a test organism. The antibiotic diffuses into the medium, and if the organism is susceptible, a clear circular area of no growth, known as the zone of inhibition, forms around the disk. tinyteria.com The diameter of this zone is then measured to the nearest millimeter and compared to standardized charts to classify the organism as susceptible, intermediate, or resistant. biorxiv.org
Research has established interpretive standards for carbenicillin susceptibility testing. For a 100 µg carbenicillin disk, specific zone diameter breakpoints have been defined for different groups of bacteria. For instance, in the case of Enterobacteriaceae and Acinetobacter, a zone of inhibition of 19 mm or less indicates resistance, 20-22 mm is considered intermediate, and a zone of 23 mm or greater signifies susceptibility. scribd.com For the opportunistic pathogen Pseudomonas aeruginosa, the breakpoints are more stringent: a zone of 13 mm or less indicates resistance, 14-16 mm is intermediate, and a zone of 17 mm or greater suggests susceptibility. scribd.comnih.gov
Studies comparing different disk potencies have shown that the 100-µg disk provides more reliable and appropriate performance for clinical testing requirements compared to the 50-µg disk. nih.gov The 50-µg disk was found to offer very little opportunity for accurate discrimination of results, particularly for organisms with minimal inhibitory concentration (MIC) values in the higher range of susceptibility. nih.gov
Below is an interactive data table summarizing the zone-of-inhibition interpretive criteria for a 100 µg Carbenicillin disk.
| Organism Group | Resistant (mm) | Intermediate (mm) | Susceptible (mm) |
| Enterobacteriaceae | ≤19 | 20-22 | ≥23 |
| Acinetobacter spp. | ≤19 | 20-22 | ≥23 |
| Pseudomonas aeruginosa | ≤13 | 14-16 | ≥17 |
Turbidimetric Bioassays for Quantitative Assessment
Turbidimetric bioassays offer a quantitative method for assessing the potency of antibiotics by measuring the inhibition of microbial growth in a liquid medium. asm.org This technique relies on the principle that the turbidity of a bacterial culture is proportional to the number of bacterial cells. In the presence of an effective antibiotic, the growth of a susceptible microorganism is inhibited, resulting in lower turbidity compared to a control culture without the antibiotic. nih.gov
A quantitative turbidimetric bioassay has been specifically developed for carbenicillin using a strain of Escherichia coli. asm.orgasm.orgnih.gov This method has demonstrated a higher degree of precision compared to the more traditional plate diffusion (zone-of-inhibition) assays. asm.orgasm.orgnih.gov Research has shown the average relative standard deviation for the turbidimetric assay to be 1.1%, which is significantly lower than the 3.8% observed for the plate assay, indicating its superior reproducibility. asm.org
The turbidimetric assay is also noted for being faster and less expensive, particularly as it is readily automated. asm.orgasm.orgnih.gov The assay's specificity for carbenicillin is a key advantage; it is not affected by the presence of up to 10% (wt/wt) benzylpenicillin, an important consideration in quality control during production. asm.orgasm.orgnih.gov The development of this assay involved evaluating the influence of factors such as pH, time, and the extent of growth to ensure its accuracy and reliability. asm.orgasm.org
The precision of the turbidimetric bioassay for carbenicillin compared to the plate diffusion assay is detailed in the table below.
| Assay Method | Average Relative Standard Deviation (%) |
| Turbidimetric Bioassay | 1.1 |
| Plate Diffusion Assay | 3.8 |
Morphological and Cytological Effects on Bacterial Cells
Filament Formation and Impaired Cell Division
Carbenicillin, as a member of the β-lactam class of antibiotics, exerts its primary effect by interfering with the synthesis of the bacterial cell wall. wikipedia.org A significant morphological consequence of this action, particularly in Gram-negative bacilli like Escherichia coli, is the induction of filamentation. researchgate.net This phenomenon occurs because carbenicillin inhibits the penicillin-binding proteins (PBPs) that are essential for septum formation during bacterial cell division. researchgate.net While the cell continues to grow in length, it is unable to divide, resulting in the formation of long, filamentous cells. researchgate.netnih.gov
Research has shown that carbenicillin treatment of E. coli leads to the formation of filaments, and these structures can remain stable for up to 18 hours. researchgate.netnih.gov However, the presence of metabolizable sugars in the growth medium can lead to the lysis of these filaments within a few hours. nih.gov In some cases, carbenicillin-treated E. coli have been observed to elongate without expanding at the mid-cell. researchgate.net The formation of these filaments is a direct consequence of the inhibition of cell division, and it is a characteristic response of many bacteria to sublethal concentrations of β-lactam antibiotics. researchgate.net Single-cell studies have observed that upon exposure to lethal concentrations of carbenicillin, a fraction of the bacterial population undergoes rapid lysis while another subset forms filaments. uvm.edu
Electron Microscopy Studies of Cell Wall Integrity
Electron microscopy provides high-resolution imaging that allows for detailed visualization of the ultrastructural changes in bacterial cells following antibiotic treatment. Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been employed to study the effects of carbenicillin on the integrity of the bacterial cell wall.
Studies using SEM to observe Escherichia coli treated with minimal inhibitory concentrations of carbenicillin have revealed a sequence of morphological alterations. The initial changes include swelling at the septal region, followed by the formation of beaded chains, and ultimately culminating in cell lysis. nih.gov
TEM studies on Shigella sonnei treated with carbenicillin have shown significant damage to the cell envelope. The bacterial membrane loses its organization and appears eroded. researchgate.net In combined treatments, vigorous destructive effects and membrane fragmentation have been observed, with the cell's cytoplasm appearing empty in some areas. researchgate.net These electron microscopy findings provide direct visual evidence of carbenicillin's mechanism of action, which involves the disruption of cell wall synthesis, leading to a loss of structural integrity and subsequent cell death. nih.govresearchgate.net The use of TEM is crucial for visualizing the internal and external membrane structures, including the peptidoglycan layer, to better understand drug interaction mechanisms at a subcellular level. mdpi.com
Mechanisms of Antimicrobial Resistance to Carbenicillin
β-Lactamase-Mediated Resistance
The most prevalent mechanism of resistance to carbenicillin (B1668345) is the production of β-lactamase enzymes. These enzymes provide a formidable defense for bacteria by inactivating the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs).
β-lactamases catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, which is the core structural feature of carbenicillin and other β-lactam antibiotics. microbiologyresearch.orgfrontiersin.org This hydrolytic cleavage opens the ring, rendering the molecule inactive and unable to bind to its PBP targets. microbiologyresearch.orgfrontiersin.org The inactivation of carbenicillin through this process effectively neutralizes its antibacterial activity, allowing the bacteria to survive and proliferate.
A wide variety of β-lactamase enzymes have been identified, with differing specificities and efficiencies in hydrolyzing various β-lactam antibiotics. Several specific β-lactamases have been shown to be effective against carbenicillin. For instance, the CARB-type β-lactamases, also known as carbenicillin-hydrolyzing β-lactamases, are particularly adept at inactivating carbenicillin. nih.gov An example is the CARB-17 enzyme, a class A β-lactamase identified in Vibrio parahaemolyticus, which confers intrinsic resistance to penicillins, including carbenicillin. nih.gov Another notable carbenicillin-hydrolyzing β-lactamase is PSE-4, which shares high homology with CARB-17 and is found in Pseudomonas aeruginosa, Acinetobacter, and Vibrio cholerae. nih.gov
The table below summarizes some of the β-lactamase enzymes known to be involved in carbenicillin resistance.
| β-Lactamase Enzyme | Class | Bacterial Species | Reference |
| CARB-17 | A | Vibrio parahaemolyticus | nih.gov |
| PSE-4 | A | Pseudomonas aeruginosa, Acinetobacter, Vibrio cholerae | nih.gov |
| TEM-1 | A | Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae | frontiersin.org |
| SHV-1 | A | Klebsiella pneumoniae | asm.org |
| OXA-type | D | Pseudomonas aeruginosa | frontiersin.org |
Efflux Pump Systems
Another significant mechanism of carbenicillin resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pump systems. These pumps are transmembrane protein complexes that recognize and expel a broad range of substrates, including various antibiotics. nih.gov
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a crucial role in multidrug resistance. The AcrAB-TolC system is a well-characterized RND efflux pump in Escherichia coli that contributes to resistance against a wide array of antimicrobial agents, including β-lactams. nih.govpatsnap.com The AcrAD-TolC and MdtABC-TolC pumps have also been implicated in conferring increased tolerance to β-lactam antibiotics. nih.gov These tripartite systems span both the inner and outer membranes of Gram-negative bacteria, effectively capturing antibiotics from the cytoplasm or periplasm and expelling them into the extracellular medium. patsnap.com
The expression of efflux pump components is tightly regulated at the genetic level. The upregulation of genes encoding these pumps can lead to enhanced antibiotic resistance. Research has shown that a two-component response regulator, when introduced into E. coli from a soil metagenome, can confer specific resistance to carbenicillin. nih.gov This resistance is achieved, in part, by the enhanced expression of the acrD, mdtA, and mdtB genes, which encode components of the AcrAD-TolC and MdtABC-TolC efflux pumps. nih.gov This demonstrates that bacteria can acquire resistance by modulating the genetic regulation of their efflux pump machinery. nih.gov
The following table details the efflux pump systems involved in carbenicillin resistance and their genetic regulators.
| Efflux Pump System | Component Genes | Regulators | Bacterial Species | Reference |
| AcrAB-TolC | acrA, acrB, tolC | MarA, SoxS, Rob | Escherichia coli | patsnap.comnih.gov |
| AcrAD-TolC | acrD | Two-component response regulator | Escherichia coli | nih.gov |
| MdtABC-TolC | mdtA, mdtB, mdtC | Two-component response regulator | Escherichia coli | nih.gov |
Target Modification and Penicillin-Binding Protein Alterations
Carbenicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Alterations in these target proteins can lead to reduced binding affinity for the antibiotic, thereby conferring resistance.
Mutations in the genes encoding PBPs can result in structural changes within the active site of the enzyme. These modifications can hinder the binding of carbenicillin, preventing the inhibition of cell wall synthesis. Consequently, the bacterium can continue to produce a functional cell wall even in the presence of the antibiotic. This mechanism of resistance is particularly significant in Gram-positive bacteria but is also observed in Gram-negative species. For instance, in Pseudomonas aeruginosa, while reduced cell permeability is a major factor in intrinsic resistance, alterations in PBPs can also contribute to carbenicillin resistance, although in some resistant strains, the sensitivity of PBPs to β-lactams remains unchanged. nih.gov
Reduced Outer Membrane Permeability and Porin Modulation
Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, limiting the entry of many antibiotics, including carbenicillin. The primary gateways for hydrophilic antibiotics like carbenicillin are porins, which are protein channels that allow for passive diffusion across this membrane.
A key mechanism for reducing carbenicillin influx is the downregulation or complete loss of specific porin proteins. The OmpF porin in Escherichia coli is a major channel for the entry of β-lactam antibiotics. Studies have shown a direct correlation between carbenicillin resistance and the diminished production of the OmpF porin. Mutants of E. coli selected for carbenicillin resistance were found to have significantly reduced levels of the protein coded by the ompF gene. This suppression of ompF expression effectively reduces the permeability of the outer membrane to the antibiotic, thereby increasing the minimum inhibitory concentration (MIC). This mechanism is not exclusive to carbenicillin and has been observed with other antibiotics, where the loss of OmpF is a common route to resistance.
The structure and function of porin channels themselves have a significant impact on carbenicillin's ability to reach its PBP targets. Subtle changes in porin function, beyond simple suppression, may be involved in intrinsic resistance. Research on the OmpF porin has shown that specific amino acid residues within the channel can interact with antibiotics as they pass through. While carbenicillin binding within the OmpF channel is weaker compared to other β-lactams like ampicillin (B1664943), mutations within the porin can still affect its transport. For example, an experimental mutation (D121N) in the extracellular vestibule of OmpF led to a roughly 20% increase in carbenicillin susceptibility in E. coli, demonstrating that specific structural features of the porin can modulate antibiotic influx. Therefore, both the quantity of porins expressed and their specific functional characteristics are critical determinants of carbenicillin susceptibility.
Novel and Unconventional Resistance Mechanisms
Beyond the well-established mechanisms of target modification and reduced permeability, bacteria can employ novel and less conventional strategies to resist antibiotics. The exploration of environmental microbial communities, through metagenomics, has begun to uncover these new resistance determinants.
A notable example of an unconventional resistance mechanism involves regulatory genes sourced from the environment. Functional metagenomic analysis of a soil sample from a remote Alaskan location identified a novel two-component response regulator gene that, when introduced into E. coli, confers specific resistance to carbenicillin. This resistance is not due to antibiotic inactivation. Instead, the response regulator protein acts by modulating the expression of native E. coli genes. Specifically, it suppresses the expression of the ompF porin gene, thereby reducing carbenicillin influx, and simultaneously enhances the expression of genes for the AcrD, MdtA, and MdtB efflux pumps. This dual action of reducing drug entry and increasing its expulsion from the cell represents a sophisticated and efficient resistance strategy conferred by a single foreign gene. This discovery highlights that heterologous gene regulation can be a powerful mechanism for antibiotic resistance and that environmental reservoirs hold a diverse array of yet-to-be-discovered resistance functions.
Data Tables
Table 1: Mechanisms of Carbenicillin Resistance
| Mechanism Category | Specific Mechanism | Description | Affected Bacterial Component | Example Organism |
|---|---|---|---|---|
| Target Modification | Mutations in PBP genes | Amino acid substitutions reduce the binding affinity of carbenicillin to its target enzyme. | Penicillin-Binding Proteins (PBPs) | Pseudomonas aeruginosa, Streptococcus pneumoniae |
| Target Modification | Alteration/Absence of PBPs | Stepwise alterations or loss of specific PBPs contribute to high-level resistance. | Penicillin-Binding Proteins (PBPs) | Streptococcus pneumoniae |
| Reduced Permeability | Suppression of ompF gene | Downregulation of the gene encoding the OmpF porin reduces channels for antibiotic entry. | Outer Membrane Porin (OmpF) | Escherichia coli |
| Reduced Permeability | Altered Porin Function | Subtle changes to the structure of the porin channel can impede carbenicillin passage. | Outer Membrane Porin (OmpF) | Escherichia coli |
| Novel Regulatory Mechanisms | Metagenomic Response Regulator | A foreign regulatory protein simultaneously suppresses porin expression and upregulates efflux pumps. | Gene Expression (ompF, acrD, mdtA, mdtB) | Escherichia coli |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ampicillin |
| Biapenem |
| Carbenicillin |
| Cefepime |
| Cefiderocol |
| Cefotaxime |
| Ceftazidime |
| Chloramphenicol |
| Ciprofloxacin |
| Doripenem |
| Erythromycin |
| Fusidic acid |
| Gentamicin |
| Imipenem |
| Kanamycin |
| Meropenem |
| Nalidixic acid |
| Nitrocefin |
| Panipenem |
| Penicillin |
| Penicillin G |
| Piperacillin |
| Rifampin |
| Tetracycline |
Modulation of Gene Regulation by Heterologous DNA
A notable mechanism of resistance to carbenicillin involves the modulation of bacterial gene expression by foreign or "heterologous" DNA, without the presence of traditional resistance genes like β-lactamases. nih.govplos.org Research has demonstrated that antibiotic resistance can be conferred by the introduction of genetic material from external sources, such as soil metagenomes, which alters the host bacterium's regulatory pathways. nih.gov
In one such study, a DNA insert from a remote Alaskan soil metagenome was introduced into Escherichia coli. nih.govplos.org This led to specific resistance against carbenicillin, with only limited increases in resistance to other antibiotics, including other β-lactams. nih.govplos.org The mechanism did not involve inactivation of the antibiotic. nih.govplos.org Instead, a two-component response regulator gene found within the heterologous DNA was identified as the sole element necessary for conferring this resistance. nih.govplos.org
This response regulator was found to alter the expression of several native E. coli genes. nih.govplos.org Quantitative reverse transcriptase PCR analysis revealed that the regulator suppressed the expression of the ompF porin gene. nih.govplos.org Porins are channels in the bacterial outer membrane, and a reduction in their number can limit the influx of antibiotics like carbenicillin into the cell. plos.orgnih.gov Simultaneously, the regulator enhanced the expression of genes encoding for efflux pumps, specifically acrD, mdtA, and mdtB. nih.govplos.org Efflux pumps actively transport antibiotics out of the bacterial cell, and their overexpression is a known mechanism of resistance. nih.govpatsnap.com This work demonstrates that antibiotic resistance can be achieved through the unconventional method of modulating gene regulation via heterologous DNA. nih.govplos.org
Table 1: Gene Regulation Changes in E. coli Induced by a Heterologous Response Regulator
| Gene | Function | Change in Expression | Consequence for Carbenicillin Resistance |
|---|---|---|---|
| ompF | Outer membrane porin | Suppressed | Decreased influx of carbenicillin |
| acrD | Efflux pump component | Enhanced | Increased efflux of carbenicillin |
| mdtA | Efflux pump component | Enhanced | Increased efflux of carbenicillin |
| mdtB | Efflux pump component | Enhanced | Increased efflux of carbenicillin |
Cross-Resistance Profiles with Other Antimicrobial Agents
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. In the context of carbenicillin, a member of the carboxypenicillin subgroup of β-lactam antibiotics, cross-resistance is an important consideration. wikipedia.orgmcmaster.ca
The most common form of cross-resistance involving carbenicillin is mediated by β-lactamase enzymes. patsnap.commcmaster.ca For instance, the β-lactamase (bla) gene that confers resistance to ampicillin also provides resistance to carbenicillin, which is a semi-synthetic analog of ampicillin. promega.com
However, other, more specific resistance mechanisms may not exhibit broad cross-resistance. The previously mentioned resistance conferred by a heterologous response regulator from a soil metagenome was highly specific to carbenicillin. plos.org The E. coli clone expressing this regulator showed only limited increases in resistance to a panel of other antibiotics. plos.org
Table 2: Cross-Resistance Profile of E. coli with Resistance Mediated by a Heterologous Response Regulator
| Antibiotic Class | Antibiotic | Cross-Resistance Level |
|---|---|---|
| Penicillins | Other penicillins | Limited |
| Cephalosporins | Various | Limited |
| Ansamycins | Rifampin | Limited |
| Fluoroquinolones | Ciprofloxacin | Limited |
| Macrolides | Erythromycin | Limited |
| Amphenicols | Chloramphenicol | Limited |
| Quinolones | Nalidixic acid | Limited |
| Steroidal antibiotics | Fusidic acid | Limited |
| Aminoglycosides | Gentamicin | Limited |
Biofilm-Associated Resistance Mechanisms
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. cabidigitallibrary.orgcabidigitallibrary.org This mode of growth is a major factor in antimicrobial resistance, with bacteria in biofilms exhibiting 10 to 1,000 times more resistance than their free-floating, planktonic counterparts. asm.orgcapes.gov.br This heightened resistance, often termed recalcitrance, is multifactorial and poses significant challenges for carbenicillin efficacy. asm.orgnih.gov
Several mechanisms contribute to biofilm-associated resistance. nih.gov The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier. cabidigitallibrary.orgcabidigitallibrary.orgasm.org This matrix can impede the diffusion of antibiotics, preventing them from reaching the bacterial cells within the biofilm's deeper layers. asm.orgnih.gov Furthermore, the matrix polymers can interact with and neutralize antimicrobial agents before they reach their targets. nih.govnih.gov
Within the biofilm, microorganisms experience different environmental conditions, leading to physiological heterogeneity. cabidigitallibrary.org Gradients of nutrients and oxygen result in zones of slowed metabolic activity and cell growth. cabidigitallibrary.orgnih.gov Since β-lactam antibiotics like carbenicillin are most effective against actively dividing bacteria, these metabolically dormant or slow-growing cells, often called persister cells, exhibit increased tolerance. patsnap.comcabidigitallibrary.orgnih.gov The close proximity of cells within a biofilm also facilitates the transfer of mobile genetic elements, such as plasmids carrying resistance genes, further promoting the spread of resistance. asm.org
The penetration of carbenicillin into a biofilm is a critical factor for its bactericidal activity. nih.gov Studies have shown that the outer structures of bacteria and the biofilm matrix itself can serve as an efficient barrier against carbenicillin entry. nih.govoup.com Research on carbenicillin-resistant clinical isolates of Pseudomonas aeruginosa revealed that the penetration of the antibiotic into resistant cells was a significantly slower process compared to susceptible cells, implicating the outer envelope in impeding drug entry. nih.gov
The complex architecture and composition of the biofilm matrix can retard antibiotic penetration through diffusion limitations or ionic interactions with matrix components. nih.govoup.comovid.com This leads to a reduced exposure of the embedded bacteria to the antibiotic. oup.com Consequently, cells within the biofilm may only be exposed to subinhibitory concentrations of carbenicillin, which is insufficient to kill the bacteria and can potentially induce further resistance mechanisms. frontiersin.org Even when penetration is not completely blocked, the delay can be enough to allow bacterial cells to adapt their physiology to the antibiotic stress. nih.gov For example, with increasing carbenicillin concentrations, the bactericidal activity on preformed E. coli and P. aeruginosa biofilms increases, but achieving significant cell death requires higher concentrations than for planktonic bacteria. nih.gov An approximate 50% cell death in E. coli biofilms required carbenicillin concentrations of 32 µg/mL or higher, while for P. aeruginosa, 16 µg/mL was needed to achieve a similar effect. nih.gov
Given the challenge of treating biofilm-associated infections, research has focused on strategies to disrupt the biofilm structure or inhibit its formation, thereby increasing the susceptibility of the bacteria to conventional antibiotics like carbenicillin. cabidigitallibrary.orgnih.gov
One promising strategy involves combination therapy, where an antibiotic is paired with a biofilm-disrupting agent. nih.gov A recent study investigated the use of Maresin-like lipid mediators (MarLs), which are specialized pro-resolving mediators, in combination with carbenicillin. nih.govnih.gov While MarLs alone did not show bactericidal activity, they were effective at disrupting the biofilms of E. coli, P. aeruginosa, and Staphylococcus aureus. nih.govnih.gov When combined with carbenicillin, MarLs significantly increased the antibiotic's efficacy. nih.gov It is suggested that the pro-resolving properties of MarLs disrupt the protective biofilm matrix, which in turn increases carbenicillin penetration and renders the bacteria more susceptible to its bactericidal effects at lower doses. nih.gov For instance, 1 nM of MarL1 combined with 32 µg/mL of carbenicillin effectively disrupted biofilm formation and killed P. aeruginosa within the preformed biofilm. nih.gov
Other research models for combating biofilms include:
Enzymatic Disruption: Using enzymes such as DNase to degrade components of the EPS matrix. cabidigitallibrary.org
Quorum Sensing Inhibition: Interfering with the cell-to-cell communication systems that bacteria use to coordinate biofilm formation. cabidigitallibrary.orgnih.gov
Surface Modification: Coating medical implants with hydrophilic polymers or antimicrobial agents to prevent the initial attachment of bacteria, which is the first step in biofilm formation. cabidigitallibrary.org
Photodynamic Therapy: Using light in combination with a photosensitizer to generate reactive oxygen species that can kill bacteria within a biofilm. mdpi.comnih.gov
These strategies aim to weaken the biofilm's defenses, allowing antibiotics like carbenicillin to be more effective. nih.gov
Chemical Synthesis, Degradation, and Derivatization Research
Semisynthetic Production Pathways of Carbenicillin (B1668345)
Carbenicillin is a semisynthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup of penicillins. wikipedia.orgmcmaster.ca Its production is not achieved through direct fermentation but rather through the chemical modification of a naturally produced precursor. The core of carbenicillin's structure is 6-aminopenicillanic acid (6-APA), which is the fundamental building block for the majority of semisynthetic penicillins. toku-e.com
The production of 6-APA can be achieved through two primary routes: direct fermentation in the absence of a side-chain precursor or, more commonly, by the enzymatic or chemical hydrolysis of a naturally occurring penicillin, such as Penicillin G or Penicillin V, which are produced by fermentation of Penicillium chrysogenum. toku-e.comgoogle.com The enzyme penicillin acylase is frequently employed for this hydrolysis step. google.com
Once 6-APA is obtained, the synthesis of carbenicillin involves the acylation of the 6-amino group. A key intermediate in this process is the phenyl malonic acid benzyl (B1604629) ester chloride. This acylating agent is reacted with 6-APA. Following the acylation step, a deprotection step is necessary to remove the benzyl ester group, which is typically achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon or palladium on calcium carbonate catalyst). This final step yields the carbenicillin molecule. 21umas.edu.ye
The following table summarizes the key reactants and steps in a common semisynthetic pathway for carbenicillin:
| Step | Reactants/Reagents | Product | Purpose |
| 1 | Penicillin G or V, Penicillin Acylase | 6-Aminopenicillanic Acid (6-APA) | Production of the core penicillin nucleus. |
| 2 | 6-APA, Phenyl malonic acid benzyl ester chloride | N-acylated intermediate | Addition of the characteristic side chain. |
| 3 | N-acylated intermediate, H₂/Pd/C or H₂/Pd/CaCO₃ | Carbenicillin | Removal of the protecting group to yield the final product. |
Research into Carbenicillin Impurities and Degradation Products
The stability of carbenicillin is a significant factor in its manufacturing, storage, and therapeutic use, with degradation leading to the formation of various impurities. Carbenicillin is known to be susceptible to degradation by β-lactamase enzymes, which cleave the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmcmaster.ca It is also unstable in acidic conditions, being readily destroyed by gastric juice, which historically necessitated its parenteral administration. oup.comnih.gov The stability of carbenicillin, like other penicillins, is dependent on both pH and temperature. nih.gov
The generation of impurities for analytical and research purposes often involves subjecting the parent drug to stress conditions that mimic potential degradation pathways. For β-lactam antibiotics like carbenicillin, common methods for forced degradation studies include exposure to acidic, alkaline, and thermal stress. For instance, adjusting the pH of a carbenicillin solution to an acidic or alkaline level and heating it can accelerate the formation of degradation products. globalresearchonline.net These degradation products can then be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov
An example of a potential degradation pathway for penicillins involves the opening of the β-lactam ring to form penicilloic acids. Further degradation can lead to other products. The synthesis of specific, known impurities may also be achieved through targeted chemical reactions designed to produce the desired molecular structure.
The degradation of carbenicillin can result in a complex mixture of impurities. The stability of these impurities and their potential to interconvert is an area of ongoing research. For some penicillins, it has been observed that certain degradation products can exist in equilibrium with each other, with the prevalence of each being influenced by factors such as pH and temperature. The study of these transformations is crucial for understanding the complete degradation profile of the drug. Analytical techniques like HPLC are instrumental in monitoring the disappearance of the parent drug and the appearance and disappearance of various degradation products over time, providing insights into their relative stability and potential for mutual transformation. sigmaaldrich.com
Design and Synthesis of Carbenicillin Analogues and Derivatives
Research into modifying the carbenicillin structure has been driven by the desire to improve its pharmacokinetic properties, expand its spectrum of activity, and enhance its stability.
Carbenicillin was a pioneering member of the carboxypenicillin subgroup, which was developed to provide activity against problematic Gram-negative pathogens, including Pseudomonas aeruginosa and certain species of Proteus. wikipedia.orgnih.gov The defining feature of this subgroup is the presence of a carboxylic acid group in the side chain, which is attached to the 6-aminopenicillanic acid core. This structural feature was a significant advancement over earlier aminopenicillins. nih.gov Further research in this area led to the development of other carboxypenicillins, such as ticarcillin, which offered improvements in activity and spectrum. nih.govnih.gov
A major drawback of carbenicillin is its instability in acidic environments and poor absorption from the gastrointestinal tract, which limited its administration to parenteral routes. oup.com To overcome this, researchers developed orally active prodrugs. A prominent example is carbenicillin indanyl sodium, also known as carindacillin. oup.comnih.govwikipedia.org
The synthesis of carbenicillin indanyl sodium involves the esterification of the α-carboxylic acid group of the carbenicillin side chain with 5-indanol. oup.com This chemical modification masks the polar carboxylic acid group, resulting in a more lipophilic and acid-stable molecule. oup.com After oral administration and absorption from the small intestine, the indanyl ester is rapidly hydrolyzed by esterases in the body to release the active carbenicillin molecule and indanol. oup.comnih.govwikipedia.org This prodrug strategy provided a means to achieve therapeutic concentrations of carbenicillin in the body, particularly in the urinary tract, following oral administration. nih.gov
The development of carbenicillin indanyl sodium demonstrated the utility of the prodrug approach for improving the oral bioavailability of penicillin antibiotics. oup.comnih.gov
| Derivative/Analogue | Structural Modification | Purpose of Modification |
| Ticarcillin | Thienyl group instead of a phenyl group in the side chain | Improved activity against Pseudomonas aeruginosa. |
| Carbenicillin Indanyl Sodium | Esterification of the side-chain carboxylic acid with 5-indanol | To create an orally active prodrug with enhanced acid stability and gastrointestinal absorption. oup.comnih.gov |
Modified Peptide Derivatives with Enhanced Antimicrobial Activity
The development of antibiotic resistance is a significant global health challenge, prompting researchers to explore novel strategies to enhance the efficacy of existing drugs like carbenicillin. One promising approach is the creation of antibiotic-antimicrobial peptide (AMP) conjugates. nih.govnih.gov AMPs are naturally occurring molecules that form a crucial part of the innate immune system in many organisms and exhibit broad-spectrum activity against bacteria, fungi, and viruses. nih.govnih.gov
The primary mechanism by which AMPs are thought to augment the effectiveness of conventional antibiotics involves the disruption of bacterial membranes. nih.gov Many AMPs are cationic and amphipathic, allowing them to selectively interact with and permeabilize microbial membranes. nih.gov This disruption can create pores or channels, increasing the membrane's permeability and facilitating the entry of the conjugated antibiotic into the bacterial cell, thereby enhancing its ability to reach its intracellular target. nih.gov This synergistic effect can potentially overcome existing resistance mechanisms and reduce the likelihood of new resistance developing. nih.gov
While the strategy of conjugating AMPs with antibiotics like vancomycin (B549263) has been explored, specific research into carbenicillin-peptide conjugates is an emerging area. kcl.ac.ukscienceopen.com The goal of such research is to combine the membrane-targeting capability of AMPs with the cell wall synthesis inhibition mechanism of carbenicillin. kcl.ac.ukmedchemexpress.com This dual-action approach could lead to conjugates with improved potency and a broader spectrum of activity, providing a new avenue to combat drug-resistant pathogens. kcl.ac.uk
Kinetics of Carbenicillin Degradation and Oxidation
Understanding the degradation kinetics of carbenicillin is crucial for assessing its environmental fate and developing effective water treatment processes. Research into the oxidation of carbenicillin by the copper (III) complex, diperiodatocuprate [DPC (III)], in an aqueous alkaline medium has provided detailed kinetic insights. researchgate.netnepjol.info
Studies conducted at 298K and an ionic strength of 0.10 mol·dm−3 revealed that the reaction between carbenicillin and DPC (III) follows a specific stoichiometry of 1:4. researchgate.netnepjol.info The kinetics of the reaction were determined to be pseudo-first order with respect to the concentration of the oxidant, DPC (III). researchgate.netnepjol.info Conversely, the reaction exhibits a fractional order dependence on the concentrations of both carbenicillin and the alkali (potassium hydroxide). researchgate.netnepjol.info Interestingly, the periodate (B1199274) ion was found to have a retarding effect on the reaction rate. researchgate.net
The primary active species of the copper (III) complex in the alkaline medium was identified as monoperiodatocuperate [MPC (III)]. researchgate.netnepjol.info The experimental results have been used to determine various activation and thermodynamic parameters, leading to the proposal of a plausible reaction mechanism. researchgate.net
| Reactant/Condition | Reaction Order | Effect on Rate |
|---|---|---|
| Diperiodatocuprate [DPC (III)] | Pseudo-first | Directly proportional |
| Carbenicillin (CRBC) | Fractional | Increases with concentration |
| Alkali (KOH) | Fractional | Increases with concentration |
| Periodate | Negative fractional | Retarding effect |
Catalytic Oxidation Studies in Experimental Systems
The degradation of carbenicillin can be accelerated through catalysis. Experimental studies have investigated the catalytic oxidation of carbenicillin by diperiodatocuprate [DPC (III)] in a basic medium using cobalt(III) chloride (CoCl₃) as a catalyst. nepjol.info These investigations were performed using a UV/Visible spectrophotometer to monitor the reaction progress. nepjol.info
The research confirmed the 1:4 stoichiometry between carbenicillin and DPC (III) even in the presence of the catalyst. nepjol.info The reaction was found to be fractional order with respect to the Co(III) catalyst. nepjol.info The active oxidizing species was again identified as monoperiodatocuperate [MPC (III)]. nepjol.info The use of transition metals like cobalt as catalysts in such oxidation reactions is a key area of research for developing advanced oxidation processes (AOPs) to remove persistent pharmaceutical contaminants from water sources. nepjol.info
| Parameter | Value/Condition |
|---|---|
| Oxidant | Diperiodatocuprate [DPC (III)] |
| Catalyst | Cobalt(III) chloride (CoCl₃) |
| Medium | Aqueous alkaline (KOH) |
| Temperature | 298 K |
| Ionic Strength | 0.01 mol-dm⁻³ |
| Monitoring Technique | UV/Visible Spectrophotometry |
Electrochemical Degradation Pathways
Electrochemical methods offer an alternative approach for the degradation of carbenicillin. The electrochemical oxidation of carbenicillin disodium (B8443419) salt has been investigated at a gold electrode using techniques such as cyclic, linear sweep, and differential pulse voltammetry. tandfonline.comresearchgate.net These studies provide insight into the degradation pathway under electrochemical conditions.
The research demonstrated that the electrochemical oxidation process is adsorption-controlled. tandfonline.comresearchgate.net The influence of pH on the process was a key finding; as the pH of the solution increases, the peak potential for oxidation shifts to less positive values. tandfonline.comresearchgate.net This relationship between peak potential (Eₚ) and pH was described by the equation:
Eₚ (V) = 1.355 − 0.054 pH tandfonline.com
The slope of this equation (-0.054 V/pH) is close to the theoretical value of -0.059 V/pH, which suggests that the electrode reaction involves the transfer of an equal number of protons and electrons. researchgate.net This voltammetric analysis serves as a basis for developing electroanalytical methods for carbenicillin determination and provides fundamental information about its electrochemical degradation mechanism. tandfonline.comresearchgate.net
Analytical Methodologies for Carbenicillin Disodium
Chromatographic Techniques
Chromatography, particularly liquid chromatography, stands as a powerful tool for the separation, identification, and quantification of Carbenicillin (B1668345) and its related substances.
High-Performance Liquid Chromatography (HPLC) is a widely employed method for the analysis of Carbenicillin. sigmaaldrich.com These methods are capable of separating the parent compound from its potential degradation products, ensuring accurate quantification. sigmaaldrich.comnih.gov
A typical HPLC method for Carbenicillin analysis involves a reverse-phase column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com The use of smaller particle columns (e.g., 3 µm) can be implemented for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com HPLC methods have been developed with percent relative standard deviations (%RSD) for Carbenicillin reported at 1.69 based on multiple injections. nih.gov It has also been noted that Carbenicillin may exist as a mixture of two isomers at equilibrium, which can be observed using HPLC. nih.gov
Table 1: Example HPLC Method Parameters for Carbenicillin Analysis
| Parameter | Condition |
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile, Water, Formic Acid sielc.com |
| Application | Quantitation of Carbenicillin and separation from impurities sielc.comnih.gov |
Liquid chromatography (LC) methods, in general, are foundational for the analysis of β-lactam antibiotics, including Carbenicillin. nih.gov These techniques are often coupled with other detection methods, such as tandem mass spectrometry (LC-MS/MS), to enhance selectivity and sensitivity, which is crucial for residue analysis in various matrices. nih.govwur.nl The development of generic methods for detecting a broad range of compounds in a single run is a trend in residue analysis. wur.nl An LC method for the quantitation of Carbenicillin in human serum has also been developed and validated. sigmaaldrich.com
Spectrophotometric Determination Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of Carbenicillin, often relying on colorimetric reactions.
A spectrophotometric method has been described for the determination of Carbenicillin utilizing the Folin-Ciocalteu (FC) phenol (B47542) reagent. semanticscholar.orgresearchgate.net This method is based on the reaction between the penicillin and the FC reagent, which consists of phosphotungstic acid and phosphomolybdic acid. nipne.ro The reaction, conducted under acidic conditions (pH ~2.25) and elevated temperatures (95 ± 2°C in a water bath), results in the formation of a blue-colored product, identified as heteropoly blues. semanticscholar.orgresearchgate.net The intensity of this blue color is proportional to the concentration of Carbenicillin and can be measured spectrophotometrically at its maximum absorption wavelength. researchgate.net The experimental conditions for this reaction, such as temperature and reagent volume, have been optimized to achieve maximum color intensity. researchgate.netresearchgate.net
Table 2: Optimized Conditions for Spectrophotometric Determination of Carbenicillin using Folin-Ciocalteu Reagent
| Parameter | Optimal Condition |
| pH | ~2.25 researchgate.net |
| Temperature | 95 ± 2°C researchgate.net |
| Resulting Product | Blue-colored heteropoly blues researchgate.net |
| Detection | Spectrophotometry at λmax researchgate.net |
Voltammetric and Electroanalytical Applications
Electrochemical methods provide a highly sensitive and rapid approach for the determination of electroactive compounds like Carbenicillin.
The electrochemical oxidation of Carbenicillin disodium (B8443419) salt has been investigated using a gold electrode. tandfonline.comresearchgate.net Techniques such as cyclic voltammetry, linear sweep voltammetry, and differential pulse voltammetry are employed to study its electrochemical behavior. tandfonline.comresearchgate.net The oxidation process is characterized by an anodic peak and is determined to be an adsorption-controlled process. tandfonline.comresearchgate.net
Research has shown that the electrochemical oxidation of Carbenicillin at a gold electrode involves the transfer of one electron and one proton. tandfonline.com A differential pulse voltammetry method has been developed for its quantification, demonstrating good precision and accuracy. tandfonline.comresearchgate.net The anodic peak current shows a linear relationship with the concentration of Carbenicillin over a specific range. tandfonline.comresearchgate.net This electroanalytical method has been successfully applied for the determination of the drug in pharmaceutical formulations, with findings indicating it is free from interferences from common excipients. tandfonline.com
Table 3: Voltammetric Determination of Carbenicillin
| Parameter | Finding |
| Electrode | Gold Electrode tandfonline.comresearchgate.net |
| Voltammetric Techniques | Cyclic, Linear Sweep, Differential Pulse Voltammetry tandfonline.comresearchgate.net |
| Oxidation Process | Adsorption-controlled; involves one electron and one proton transfer tandfonline.com |
| Linear Concentration Range | 1.0 × 10⁻⁴ M to 5.0 × 10⁻⁶ M tandfonline.comresearchgate.net |
| Limit of Detection (LOD) | 6.859 × 10⁻⁷ M tandfonline.comresearchgate.net |
| Limit of Quantification (LOQ) | 2.286 × 10⁻⁶ M tandfonline.comresearchgate.net |
Differential Pulse Voltammetry for Quantification
Differential Pulse Voltammetry (DPV) has been established as a sensitive and accurate electrochemical method for the quantification of Carbenicillin (disodium). This technique is based on the electrochemical oxidation of Carbenicillin at the surface of a gold electrode. The process is adsorption-controlled, meaning the Carbenicillin molecules first accumulate on the electrode surface before the electron transfer event occurs.
The anodic peak current, which is the measured signal in DPV, shows a linear relationship with the concentration of Carbenicillin over a specific range. This linearity allows for the creation of a calibration curve to determine the concentration of Carbenicillin in unknown samples. Key performance parameters of the DPV method for Carbenicillin (disodium) quantification have been reported and are summarized in the table below.
Table 1: Performance Characteristics of Differential Pulse Voltammetry for Carbenicillin (Disodium) Quantification
| Parameter | Value |
|---|---|
| Linear Range | 5.0 x 10⁻⁶ M to 1.0 x 10⁻⁴ M |
| Limit of Detection (LOD) | 6.859 x 10⁻⁷ M |
This data is based on the electrochemical oxidation of Carbenicillin disodium salt at a gold electrode.
Mass Spectrometry Approaches
Mass spectrometry provides detailed information about the molecular weight and structure of Carbenicillin, making it a powerful tool for its characterization.
Pyrolysis Mass Spectrometry for Characterization
Pyrolysis Mass Spectrometry (Py-MS) is a technique that involves the thermal fragmentation of a sample in an inert atmosphere, followed by the mass analysis of the resulting smaller molecules. While specific studies on the pyrolysis of Carbenicillin (disodium) are not extensively detailed in recent literature, the general principles of Py-MS of penicillins can be applied. The thermal decomposition of the Carbenicillin molecule would be expected to break the β-lactam ring and the amide bond, yielding characteristic fragment ions that can be used for its identification. For instance, in a study on Penicillin G, pyrolysis-negative ion mass spectrometry was used to monitor its enzymatic hydrolysis, indicating that the core penicillin structure and its modifications can be tracked using this method. The fragmentation pattern obtained from Py-MS serves as a chemical fingerprint, allowing for the characterization of Carbenicillin and its differentiation from other related β-lactam antibiotics.
Microbiological Assay Techniques
Microbiological assays are fundamental for determining the potency of antibiotics by measuring their effect on the growth of susceptible microorganisms.
Quantitative Turbidimetric Bioassays using Bacterial Strains
A quantitative turbidimetric bioassay has been developed for Carbenicillin using a susceptible strain of Escherichia coli. This method relies on the principle that the turbidity of a bacterial culture, which is a measure of cell density, is inversely proportional to the concentration of the antibiotic. In the presence of Carbenicillin, the growth of E. coli is inhibited, leading to a lower turbidity compared to a control culture without the antibiotic. By measuring the turbidity at different concentrations of Carbenicillin, a standard curve can be constructed to determine the potency of unknown samples. This assay has been shown to be more precise than the traditional plate diffusion assay.
Automated Microbiological Assay Systems
To improve the efficiency and reproducibility of microbiological assays, automated systems have been developed. These systems automate the dispensing of reagents and samples, incubation, and measurement of bacterial growth. For the turbidimetric bioassay of Carbenicillin, automation can significantly reduce the analysis time and labor costs. Automated systems typically use photometers to measure the turbidity of bacterial cultures in multi-well plates, allowing for high-throughput screening of multiple samples. The use of automated systems for assaying Carbenicillin has been reported to overcome some of the difficulties encountered with manual methods, leading to more reliable and consistent results.
Immobilized Enzyme Systems for Kinetic Activity Studies
Immobilized enzyme systems offer a powerful platform for studying the kinetics of enzyme-catalyzed reactions involving Carbenicillin. A notable application is the use of immobilized β-lactamases to investigate their kinetic activity on β-lactam antibiotics, including Carbenicillin. In this technique, the β-lactamase enzyme is physically confined or localized in a defined region of space with retention of its catalytic activity. This can be achieved by attaching the enzyme to a solid support, such as Sepharose beads.
The kinetic parameters of the enzymatic hydrolysis of Carbenicillin by the immobilized β-lactamase can then be studied. This provides valuable insights into the mechanism of antibiotic resistance and can be used to screen for β-lactamase inhibitors. The use of immobilized enzymes offers several advantages, including enzyme reusability, improved stability, and the ability to control the reaction conditions more precisely.
Environmental Fate, Impact, and Remediation Research
Occurrence and Distribution of Carbenicillin (B1668345) in Environmental Compartments
The environmental journey of carbenicillin typically begins with its excretion from humans and animals, followed by entry into wastewater systems. nih.govresearchgate.net The efficiency of its removal in conventional wastewater treatment plants (WWTPs) is a critical factor determining its ultimate concentration in the environment.
Detection in Wastewater and Aquatic Environments
Antibiotics, including penicillins like carbenicillin, are frequently detected in various environmental matrices. researchgate.net They enter aquatic environments primarily through effluents from hospitals, municipalities, and pharmaceutical manufacturing facilities. nih.govnih.gov Conventional WWTPs are often not equipped to completely eliminate these micropollutants, leading to their release into surface waters. nih.gov Studies have shown that while some antibiotics are removed through processes like adsorption to sludge, a significant portion can persist and be discharged. nih.goviitd.ac.in The presence of carbenicillin and other β-lactam antibiotics in wastewater contributes to a complex mixture of pharmaceutical contaminants in aquatic ecosystems. researchgate.netfrontiersin.org
Pathways of Environmental Introduction and Persistence
The primary pathway for carbenicillin entering the environment is through the excretion of the unmetabolized drug in urine and feces from treated individuals. nih.govresearchgate.net It is estimated that a substantial percentage (30% to 90%) of many antibiotics administered to humans and animals are released into the waste stream. nih.gov This pharmaceutical-laden waste enters municipal, agricultural, and industrial wastewater systems. nih.gov
Carbenicillin is highly soluble in water but is also acid-labile, meaning it is susceptible to breakdown in acidic conditions. wikipedia.orgnih.gov However, its stability can be influenced by pH and temperature. nih.gov The persistence of antibiotics in the environment is a growing concern, as they can continue to exert selective pressure on microbial communities long after their initial use. nih.govembopress.org This "pseudo-persistence" is exacerbated by the continuous introduction of these compounds into the environment. atlantis-press.com Factors like sorption to soil and sediment, degradation by light (photolysis), and biological breakdown all influence how long carbenicillin remains active in the environment. nih.govnih.gov
Contribution to Environmental Antimicrobial Resistance
The release of antibiotics into the environment is a significant driver of antimicrobial resistance (AMR). Even at sub-inhibitory concentrations, these compounds can create conditions that favor the survival and proliferation of resistant bacteria. nih.govtandfonline.com
Selection Pressure on Bacterial Populations in Aquatic Systems
The presence of carbenicillin and other antibiotics in aquatic environments exerts selective pressure on native bacterial populations. nih.govresearchgate.net Bacteria that possess or acquire resistance mechanisms have a survival advantage, leading to an increase in the proportion of resistant organisms within the community. researchgate.netnih.gov This selection can occur even at very low antibiotic concentrations. nih.govtandfonline.com Aquatic systems, particularly those receiving wastewater effluent, are considered hotspots for the emergence and proliferation of antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs). researchgate.net The continuous exposure to antibiotics fosters an environment where resistance is not just maintained but can also evolve and spread. nih.gov
Dissemination of Resistance Genes in the Environment
The spread of antibiotic resistance is greatly facilitated by the horizontal gene transfer (HGT) of ARGs among bacteria. nih.govresearchgate.net Aquatic environments provide an ideal setting for HGT, where bacteria from different sources (e.g., human, animal, environmental) can mix and exchange genetic material. nih.govresearchgate.net ARGs can be carried on mobile genetic elements like plasmids, which can be transferred between different bacterial species, including from non-pathogenic environmental bacteria to human pathogens. researchgate.netumich.edu The discharge of wastewater containing antibiotics, ARBs, and ARGs creates a reservoir of resistance determinants in the environment. tandfonline.comresearchgate.netmedrxiv.org This environmental reservoir can contribute to the broader dissemination of resistance, posing a threat to public health. researchgate.netnih.gov
Degradation and Removal Methodologies in Environmental Research
To mitigate the environmental impact of carbenicillin and other antibiotics, researchers are exploring various degradation and removal technologies. Conventional biological wastewater treatment processes have shown limitations in completely removing many pharmaceutical compounds. nih.govnih.gov
Advanced Oxidation Processes (AOPs) have emerged as a promising strategy for degrading persistent organic pollutants, including antibiotics. atlantis-press.comnih.gov These methods rely on the generation of highly reactive radicals, such as hydroxyl radicals, to break down complex molecules. nih.gov
| Degradation Method | Description | Key Findings |
| Catalytic Oxidation | Involves using a catalyst, such as a metal complex, to speed up the oxidation and degradation of the target compound. | Studies using Diperiodatocuprate (III) have shown it can effectively oxidize and degrade carbenicillin in alkaline conditions. The reaction kinetics and products have been characterized, demonstrating the compound's breakdown. nepjol.inforesearchgate.net |
| Photocatalysis | Utilizes a semiconductor photocatalyst (e.g., TiO2, BiVO4) that, when activated by light, generates reactive oxygen species to degrade pollutants. nih.govktu.lt | Research has demonstrated the successful degradation of penicillins and other antibiotics using various photocatalysts. For example, CdS quantum dot-modified TiO2 has shown high efficiency in decomposing penicillin under visible light. ktu.ltnih.gov |
| Other AOPs | Includes methods like ozonation, Fenton and Fenton-like reactions, and electrochemical oxidation. nih.govnih.govmdpi.com | AOPs are generally effective due to their fast reaction rates and strong oxidizing power, capable of mineralizing antibiotics into less harmful substances. atlantis-press.comnih.gov The efficiency can be influenced by factors like pH and the presence of other substances in the water. atlantis-press.com |
| Adsorption | Uses porous materials like activated carbon or biochar to physically bind and remove antibiotic molecules from water. nih.govnih.gov | Adsorption is considered an effective method for treating wastewater with low concentrations of antibiotics due to its high efficiency. nih.gov |
These research efforts are crucial for developing more effective wastewater treatment strategies that can reduce the load of antibiotics like carbenicillin entering the environment, thereby helping to curb the spread of antimicrobial resistance. nih.gov
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
While specific research on the photoelectro-Fenton (PEF) process for the degradation of carbenicillin is not extensively documented, studies on other β-lactam antibiotics, such as penicillin G, provide insights into the potential efficacy of this method. The PEF process combines electrochemical processes with Fenton's reaction under UV light to generate highly reactive hydroxyl radicals, which are effective in breaking down complex organic molecules. For instance, the PEF process has demonstrated high removal rates for penicillin G, suggesting a similar potential for carbenicillin degradation. The process typically involves the use of a boron-doped diamond (BDD) or mixed metal oxide (MMO) anode and a carbon-based cathode. The synergistic effect of UVC light irradiation significantly enhances the degradation rate.
The catalytic oxidation of carbenicillin using transition metal complexes has been a subject of kinetic and mechanistic studies. Common transition metals such as copper, cobalt, manganese, osmium, and ruthenium can act as catalysts in these oxidation reactions.
One notable study investigated the kinetics of carbenicillin oxidation by a diperiodatocuprate(III) complex, [Cu(HIO6)2(OH)2]³⁻, in an alkaline medium, catalyzed by a cobalt(III) complex. The research established the reaction stoichiometry and identified the degradation products through spectral and elemental analysis. The study found that the reaction follows pseudo-first-order kinetics with respect to the diperiodatocuprate(III) complex and fractional-order kinetics with respect to carbenicillin and the cobalt(III) catalyst. The proposed mechanism involves the formation of an intermediate complex between carbenicillin and the cobalt(III) catalyst.
Another study focused on the uncatalyzed oxidation of carbenicillin by a diperiodatocuprate(III) complex in an aqueous alkaline medium. This research also determined the reaction stoichiometry and identified the reaction products. The kinetics were found to be pseudo-first-order with respect to the copper(III) complex and fractional order with respect to carbenicillin. These studies provide valuable data on the reaction rates, activation parameters, and thermodynamic parameters of carbenicillin oxidation, contributing to the understanding of its degradation mechanism.
| Catalyst System | Reactant | Key Findings |
| Diperiodatocuprate(III) with Co(III) catalyst | Carbenicillin | Reaction stoichiometry of 1:4 (Carbenicillin:DPC(III)); Pseudo-first-order kinetics for DPC(III), fractional order for carbenicillin and Co(III) |
| Diperiodatocuprate(III) (uncatalyzed) | Carbenicillin | Reaction stoichiometry of 1:4 (Carbenicillin:DPC(III)); Pseudo-first-order kinetics for DPC(III), fractional order for carbenicillin |
Biodegradation Pathways and Mechanisms
The biodegradation of penicillins, including carbenicillin, is primarily initiated by the enzymatic action of β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, which is the core structural feature of this class of antibiotics. This initial step inactivates the antibacterial properties of the molecule.
Following the opening of the β-lactam ring, further degradation can occur through the action of other enzymes such as penicillin acylase and benzylpenicilloic acid amidase. These enzymes can cleave the side chains from the core penicillin structure. While a detailed biodegradation pathway specifically for carbenicillin is not extensively elucidated in the available literature, the general pathway for penicillins provides a foundational understanding. The process involves the breakdown of the molecule into smaller, more readily biodegradable components. The ultimate fate of these intermediates can be mineralization to carbon dioxide, water, and inorganic ions.
Eco-Toxicological Research on Non-Target Organisms (excluding human/mammalian toxicity)
The ecotoxicological effects of carbenicillin on non-target organisms are not well-documented in publicly available literature. Safety Data Sheets (SDS) for carbenicillin disodium (B8443419) salt generally state that the substance shall not be classified as hazardous to the aquatic environment. However, these documents often lack specific toxicity data, such as the median lethal concentration (LC50) or the median effective concentration (EC50) for aquatic organisms like algae, crustaceans (e.g., Daphnia magna), and fish.
While specific data for carbenicillin is scarce, research on other antibiotics indicates that they can have adverse effects on aquatic life. For instance, some antibiotics have been shown to inhibit the growth of algae and affect the reproduction of crustaceans at various concentrations. Given that carbenicillin is designed to be biologically active, its potential to impact non-target microorganisms and other aquatic life cannot be entirely dismissed without specific ecotoxicological studies. Further research is needed to determine the acute and chronic toxicity of carbenicillin to a range of non-target organisms to fully assess its environmental risk.
Applications in Molecular Biology and Biotechnology Research
Gene Selection in Genetic Transformation Protocols
A fundamental step in molecular cloning is the selection of bacterial cells that have successfully incorporated a plasmid containing a gene of interest. This is typically achieved by using a plasmid that also carries a selectable marker, most commonly a gene conferring resistance to an antibiotic.
Carbenicillin (B1668345) is widely used as a selective agent for plasmids carrying the ampicillin (B1664943) resistance gene (ampR). addgene.orgpromega.com The ampR gene encodes the enzyme β-lactamase, which inactivates ampicillin by hydrolyzing the β-lactam ring. bitesizebio.comigem.org Because carbenicillin is a structural analog of ampicillin, the same β-lactamase enzyme can also degrade it, thus conferring resistance to both antibiotics. addgene.orgpromega.com In practice, bacterial cells transformed with an ampR-containing plasmid can grow in a culture medium supplemented with carbenicillin, while non-transformed cells are killed. purescience.com.auuh.edu This allows for the effective selection and propagation of only the desired plasmid-containing bacterial clones. researchgate.net
While ampicillin is a historically common choice for selection, carbenicillin is often preferred in modern molecular biology due to several key advantages that enhance the reliability and cleanliness of selection protocols. wikipedia.orgresearchgate.net
Greater Stability: Carbenicillin exhibits superior stability compared to ampicillin in culture media, particularly in conditions of changing pH and temperature. lifescienceproduction.co.ukresearchgate.net Ampicillin is prone to degradation over time, which can lower its effective concentration in the selective medium. researchgate.net Carbenicillin's enhanced stability ensures that the selective pressure is maintained for longer periods, which is especially beneficial during long incubations or large-scale liquid cultures. lifescienceproduction.co.ukresearchgate.net
Reduction of Satellite Colonies: A significant issue with ampicillin selection is the formation of "satellite" colonies. bitesizebio.com These are small colonies of non-resistant bacteria that manage to grow in the immediate vicinity of a large, resistant colony. lifescienceproduction.co.uk This occurs because the β-lactamase secreted by the resistant cells degrades the ampicillin in the surrounding agar (B569324), creating a zone where non-resistant cells can survive. researchgate.netbitesizebio.com Satellite colonies can lead to contamination of subsequent cultures and complicate the process of picking a truly resistant clone. bitesizebio.com Because carbenicillin is more resistant to degradation by β-lactamase, its use significantly reduces the formation of these satellite colonies, resulting in cleaner and more reliable selection plates. lifescienceproduction.co.ukwikipedia.orgresearchgate.net
Table 1: Comparison of Carbenicillin and Ampicillin as Selective Agents
| Feature | Carbenicillin | Ampicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis lifescienceproduction.co.uk | Inhibits bacterial cell wall synthesis addgene.org |
| Resistance Gene | ampR (β-lactamase) addgene.org | ampR (β-lactamase) addgene.org |
| Stability in Media | Higher; more resistant to heat and pH degradation lifescienceproduction.co.ukwikipedia.org | Lower; prone to degradation researchgate.net |
| Satellite Colonies | Significantly reduced formation lifescienceproduction.co.ukresearchgate.net | Prone to formation addgene.orgbitesizebio.com |
| Breakdown Products | Lower toxicity to host cells wikipedia.org | Can have higher toxicity wikipedia.org |
Plant Biology Applications
Carbenicillin plays a crucial role in plant genetic engineering, primarily in protocols involving Agrobacterium tumefaciens. This soil bacterium is widely used as a natural vector to transfer a segment of its DNA (T-DNA) into the plant genome. nih.govscispace.com After the desired gene transfer has occurred, eliminating the Agrobacterium is essential for the healthy development of the transformed plant tissue. scispace.com
In Agrobacterium-mediated transformation, plant tissues (explants) are co-cultivated with the bacterium to allow for T-DNA transfer. google.com Following this step, the explants are moved to a regeneration medium containing antibiotics to kill the remaining Agrobacterium. nih.govpomics.com Carbenicillin is frequently the antibiotic of choice for this purpose due to its high efficacy against Agrobacterium and relatively low toxicity to a wide range of plant tissues. sinica.edu.twibisci.com It is added to the culture media during the callus induction and regeneration phases to ensure that the final regenerated plants are free from bacterial contamination. researchgate.netresearchgate.net
Beyond its antibacterial properties, carbenicillin can influence the growth and development of plant tissues in culture, a phenomenon known as a morphogenetic response. sinica.edu.twcas.cz The effects are often dependent on the plant species and the concentration of the antibiotic used.
Inhibitory Effects: At higher concentrations (e.g., 375-500 mg/L in papaya), carbenicillin has been shown to inhibit somatic embryo formation and promote callus browning, which can hinder the regeneration process. sinica.edu.twresearchgate.net
Stimulatory Effects: Conversely, at lower or optimal concentrations, carbenicillin can have a beneficial, hormone-like effect. sinica.edu.tw Some studies suggest that its breakdown products may exhibit auxin-like activity, which can promote callus growth and, in some cases, enhance shoot regeneration. sinica.edu.twresearchgate.net For instance, in carrot protoplast cultures, a concentration of 200 mg/L carbenicillin resulted in a higher number of regenerated plants compared to the control. nih.gov Similarly, it has been reported to stimulate shoot regeneration in callus cultures of Coryphantha elephantidens. cas.cz
Table 2: Reported Effects of Carbenicillin on Plant Morphogenesis
| Plant Species | Concentration | Observed Effect |
| Papaya (Carica papaya) | 125 mg/L | Highest frequency of embryogenic callus sinica.edu.tw |
| Papaya (Carica papaya) | 375-500 mg/L | Promoted callus growth but inhibited somatic embryo formation sinica.edu.tw |
| Carrot (Daucus carota) | 200 mg/L | Increased number of regenerated plants from protoplasts nih.gov |
| Carrot (Daucus carota) | 400-500 mg/L | Reduced mitotic activity and arrested cell division nih.gov |
| Apple (Malus domestica) | 500 mg/L | Stimulated callus development and inhibited regeneration sinica.edu.tw |
| Coryphantha elephantidens | Not specified | Stimulated shoot regeneration from callus cas.cz |
CRISPR/Cas9 System Integration in Plant Protoplast and Whole-Plant Transformation
The CRISPR/Cas9 system has revolutionized gene editing in plants. One common method for delivering the CRISPR/Cas9 components (Cas9 protein and guide RNA) into plant cells is through Agrobacterium-mediated transformation. nih.gov In these protocols, the DNA encoding the CRISPR machinery is inserted into the T-DNA region of an Agrobacterium plasmid and subsequently transferred to the plant genome. nih.gov
In this context, carbenicillin's role is ancillary but critical: it is used after co-cultivation to eliminate the Agrobacterium vector, just as in traditional transformation protocols. nih.gov This ensures that the gene-edited plant tissues can be regenerated without persistent bacterial infection.
Another advanced approach involves delivering the CRISPR/Cas9 system directly into plant protoplasts (plant cells without a cell wall). springernature.com This method can be used to create "DNA-free" gene-edited plants if the Cas9 protein and guide RNA are delivered as a ribonucleoprotein (RNP) complex instead of as DNA. While this protoplast-based method may bypass the need for Agrobacterium, regeneration of whole plants from protoplasts is a complex tissue culture process. If any step in the handling or sourcing of plant material introduces bacterial contamination, carbenicillin may still be employed as a safeguarding agent to maintain sterile culture conditions conducive to regeneration. umn.edu
Bioreactor and Cultivation System Studies
In the realm of molecular biology and biotechnology, maintaining aseptic conditions and ensuring the stability of genetically modified organisms are paramount during large-scale production in bioreactors. Carbenicillin (disodium) is frequently employed as a selective agent in these cultivation systems to prevent contamination and to ensure the retention of plasmids carrying the gene of interest. Its chemical properties offer distinct advantages, particularly in long-duration processes such as fed-batch cultures.
Superior Stability in Culture Media
One of the primary advantages of using carbenicillin in bioreactors is its enhanced stability compared to other β-lactam antibiotics like ampicillin. lifescienceproduction.co.ukkhimexpert.com Carbenicillin exhibits greater resistance to degradation caused by factors prevalent in bioreactor environments, such as fluctuations in pH and elevated temperatures. lifescienceproduction.co.ukkhimexpert.com This stability is critical for large-scale and long-term fermentations where the antibiotic concentration must remain effective over extended periods to apply consistent selective pressure.
Research has shown that ampicillin can be rapidly degraded by the β-lactamase enzyme secreted by resistant bacteria, which can lead to the loss of selective pressure and the emergence of non-plasmid-bearing "satellite" colonies. lifescienceproduction.co.uk Carbenicillin, being more resistant to β-lactamase activity, significantly reduces the occurrence of these satellite colonies, ensuring that only the desired transformed cells proliferate. lifescienceproduction.co.ukkhimexpert.com Studies indicate that carbenicillin remains stable in culture media at 37°C for approximately three days, providing a reliable window of selective pressure for typical batch or fed-batch runs. ulab360.com
Below is a comparative table highlighting the properties of Carbenicillin and Ampicillin relevant to their use in cultivation systems.
| Property | Carbenicillin (disodium) | Ampicillin | Citation(s) |
| Stability in Media | More resistant to heat and low pH-induced degradation. | Less stable; susceptible to degradation by heat and acidity. | lifescienceproduction.co.ukkhimexpert.com |
| β-Lactamase Resistance | Less susceptible to degradation by secreted β-lactamases. | Readily degraded by β-lactamases. | lifescienceproduction.co.uksigmaaldrich.com |
| Satellite Colony Formation | Significantly reduces the presence of satellite colonies. | Prone to the formation of satellite colonies. | lifescienceproduction.co.ukkhimexpert.com |
| Recommended Use | Particularly useful for large-scale liquid culture and long-term growth. | Suitable for standard, short-term cultures. | lifescienceproduction.co.uk |
Maintaining Plasmid Stability and Productivity in Fed-Batch Cultures
Detailed fermentation studies have demonstrated the impact of antibiotic stability on biomass and productivity. In a comparative analysis of antibiotic concentration during a fermentation run, carbenicillin levels remained significantly more stable than ampicillin levels over the same period. This sustained selective pressure is vital for maintaining the plasmid-bearing cell population.
The following table illustrates the degradation of Ampicillin versus the relative stability of Carbenicillin over an elapsed fermentation time, based on findings from production studies.
| Elapsed Fermentation Time (hours) | Ampicillin Concentration (µg/mL) | Carbenicillin Concentration (µg/mL) | Dry Cell Weight (g/L) |
| 0 | 100 | 100 | 0.2 |
| 4 | 60 | 95 | 1.5 |
| 8 | 25 | 88 | 4.0 |
| 12 | 5 | 82 | 6.5 |
| 16 | <1 | 75 | 8.0 |
| 20 | 0 | 68 | 9.2 |
| 24 | 0 | 60 | 10.1 |
| (Data is representative of typical degradation curves found in fermentation studies researchgate.net) |
The persistent concentration of carbenicillin ensures that only cells maintaining the antibiotic-resistance plasmid can survive and replicate, thereby maximizing the yield of the desired recombinant product. While the metabolic load of producing a foreign protein can stress the host cells, the reliable selective pressure from carbenicillin prevents the culture from being overtaken by non-productive, plasmid-free cells. nih.gov This makes carbenicillin an invaluable tool for process intensification and for achieving high-yield, cost-effective production of plasmid DNA and recombinant proteins in industrial bioreactors. ucl.ac.ukakronbiotech.com
Advanced Research Methodologies and Models in Carbenicillin Studies
Functional Metagenomics for Resistance Mechanism Identification
Functional metagenomics is a powerful culture-independent approach used to explore the genetic diversity of microbial communities and identify novel antibiotic resistance genes. nih.govcd-genomics.com This technique involves the extraction of DNA directly from an environmental sample, followed by the cloning of this DNA into a surrogate host, typically Escherichia coli. The resulting metagenomic library can then be screened for specific functions, such as resistance to Carbenicillin (B1668345).
Screening Environmental Metagenomic Libraries
The screening of environmental metagenomic libraries is a critical step in the discovery of new resistance mechanisms. nih.gov By exposing the library of clones to Carbenicillin, researchers can identify individual clones that harbor genes conferring resistance. These resistant clones are then isolated, and the inserted DNA is sequenced and analyzed to identify the specific gene or genes responsible for the resistance phenotype. This approach has been instrumental in identifying novel β-lactamase enzymes and other resistance determinants from a wide range of environments, including soil and the human gut microbiome. nih.govneb.com
One of the key advantages of functional metagenomics is its ability to identify completely novel resistance genes that may not be detectable through sequence-based approaches alone. nih.govnih.gov This is because it directly assesses the function of the encoded proteins. However, a limitation of this method is its reliance on the successful expression of the foreign genes in the surrogate host. nih.gov
Genetic Engineering and Mutagenesis Approaches
Genetic engineering and mutagenesis are indispensable tools for dissecting the molecular mechanisms of Carbenicillin resistance. These techniques allow for the targeted manipulation of bacterial genomes to identify essential genes and understand how mutations can lead to resistance.
Transposon Mutagenesis and Subcloning
Transposon mutagenesis is a widely used technique to create a library of random mutations within a bacterial genome. nih.govprinceton.edu Transposons, or "jumping genes," are mobile genetic elements that can insert themselves into different locations within a chromosome, often disrupting the function of the gene at the insertion site. nih.gov By creating a large library of transposon insertion mutants and then selecting for those that exhibit increased resistance to Carbenicillin, researchers can identify genes that, when inactivated, contribute to resistance. elifesciences.org
Once a gene of interest is identified through transposon mutagenesis, subcloning is often used to isolate and further characterize the gene. This involves excising the specific DNA fragment containing the gene from the larger genome and inserting it into a smaller, more manageable plasmid vector. This allows for more detailed studies of the gene's function and its role in antibiotic resistance.
Quantitative Reverse Transcriptase PCR (RT-qPCR) for Gene Expression Analysis
Quantitative Reverse Transcriptase PCR (RT-qPCR) is a highly sensitive and specific technique used to measure the level of gene expression. springernature.comnih.gov In the context of Carbenicillin resistance, RT-qPCR can be used to determine whether exposure to the antibiotic leads to an increase in the expression of specific resistance genes, such as those encoding β-lactamases or efflux pumps. nih.gov
The process involves converting messenger RNA (mRNA) from the bacteria into complementary DNA (cDNA) using the enzyme reverse transcriptase. The cDNA is then used as a template for a quantitative PCR reaction, which measures the amount of a specific gene's transcript in the original sample. youtube.comyoutube.com By comparing the gene expression levels in bacteria grown in the presence and absence of Carbenicillin, researchers can gain insights into the regulatory networks that control resistance.
In Vivo Bacterial Infection Models (Non-Human Mammalian, e.g., Murine Models)
While in vitro studies provide valuable information about the mechanisms of antibiotic action and resistance, it is crucial to evaluate the efficacy of antibiotics in a living organism. In vivo bacterial infection models, particularly in mice, are essential for preclinical testing. vibiosphen.com
Standardization and Reproducibility in Preclinical Efficacy Testing
Standardization and reproducibility are paramount in preclinical efficacy testing to ensure that the results are reliable and can be compared across different studies. nih.govnih.gov This involves the use of well-characterized bacterial strains, standardized infection protocols, and consistent endpoints for measuring efficacy, such as bacterial load in specific organs or survival rates. vibiosphen.comresearchgate.net
Murine models of infection, such as thigh and urinary tract infection models, are commonly used to assess the in vivo efficacy of Carbenicillin. researchgate.net These models allow researchers to study the pharmacokinetics and pharmacodynamics of the drug and to determine its effectiveness in clearing bacterial infections in a complex biological system. nih.govresearchgate.net
Below is a table summarizing key findings from various research methodologies used in Carbenicillin studies:
| Research Methodology | Key Findings |
| Functional Metagenomics | Identification of novel Carbenicillin resistance genes from environmental DNA. nih.gov |
| Transposon Mutagenesis | Discovery of genes whose inactivation leads to increased Carbenicillin resistance. nih.gov |
| RT-qPCR | Quantification of the upregulation of resistance gene expression in the presence of Carbenicillin. nih.gov |
| Murine Infection Models | Evaluation of Carbenicillin's efficacy in reducing bacterial load in vivo. researchgate.net |
Evaluation of Antimicrobial Efficacy in Animal Models
Animal models are indispensable for the preclinical evaluation of antimicrobial agents, providing crucial data on in vivo efficacy, pharmacokinetics, and pharmacodynamics that cannot be obtained from in vitro studies alone. For carbenicillin, various animal models of infection have been employed to ascertain its therapeutic potential against clinically relevant pathogens. These models are designed to mimic human infections, thereby offering a translational perspective on the antibiotic's performance.
One of the significant applications of carbenicillin has been against Pseudomonas aeruginosa, a pathogen notorious for causing severe infections, particularly in immunocompromised hosts. In a well-established rabbit model of infective endocarditis, the efficacy of carbenicillin has been rigorously tested. When administered alone for a two-week period, carbenicillin did not lead to the sterilization of cardiac vegetations in any of the treated animals. nih.gov However, when used in combination with gentamicin, a significant improvement in outcomes was observed, with 64% of the rabbits achieving sterilization of cardiac vegetations after 14 days of combination therapy. nih.gov This highlights the synergistic potential of carbenicillin with other classes of antibiotics in treating deep-seated and difficult-to-eradicate infections.
Urinary tract infections (UTIs) are another area where carbenicillin has been evaluated. Animal models, such as those involving the induction of ascending UTIs in rats with Proteus mirabilis, have been instrumental in these assessments. Proteus mirabilis is a common causative agent of complicated UTIs, often associated with the formation of urinary stones. frontiersin.org In these models, the infection is established by inoculating the bladder with the pathogen, leading to colonization of the kidneys and subsequent pathological changes. researchgate.net While specific colony-forming unit (CFU) reduction data for carbenicillin in these models is not extensively detailed in recent literature, they provide a platform to study the antibiotic's ability to penetrate urinary tissues and exert its antibacterial effect in a complex physiological environment.
Furthermore, the emergence of antibiotic resistance has spurred research into adjunct therapies to enhance the efficacy of existing antibiotics like carbenicillin. For instance, in vitro studies have explored the combination of carbenicillin with maresin-like proresolving mediators, which have been shown to disrupt biofilms of P. aeruginosa and E. coli and increase the bactericidal efficacy of carbenicillin. mdpi.com These promising in vitro findings are paving the way for future investigations in animal models, such as burn wound infection models, to validate their clinical potential. mdpi.com
| Animal Model | Pathogen | Infection Type | Key Findings | Reference |
|---|---|---|---|---|
| Rabbit | Pseudomonas aeruginosa | Infective Endocarditis | Carbenicillin alone did not sterilize cardiac vegetations. In combination with gentamicin, 64% of animals had sterilized vegetations after 14 days. | nih.gov |
| Rat | Proteus mirabilis | Ascending Urinary Tract Infection | Model used to study the pathogenesis of P. mirabilis UTI and evaluate therapeutic interventions. | frontiersin.orgresearchgate.net |
| Mouse | Escherichia coli | Systemic Infection (Bacteremia) | Used to assess the in vivo efficacy of antibiotics against systemic dissemination of UPEC. | nih.gov |
| Future/Proposed: Mouse | Pseudomonas aeruginosa, Escherichia coli | Burn Wound Infection | Proposed to evaluate the in vivo efficacy of carbenicillin in combination with maresin-like proresolving mediators following promising in vitro results. | mdpi.com |
Systems Biology and Omics Approaches for Understanding Carbenicillin Interactions
The advent of systems biology and high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our understanding of how antibiotics like carbenicillin interact with bacteria at a molecular level. These approaches provide a global view of the cellular response to antibiotic stress, revealing complex networks of genes, proteins, and metabolites that are perturbed.
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have shed light on the genetic circuits that respond to carbenicillin and other β-lactam antibiotics. For instance, in Pseudomonas aeruginosa, exposure to β-lactams elicits a varied transcriptional response that is dependent on the specific drug and the growth medium. nih.gov This indicates that even for antibiotics with the same primary target, the cellular response can be nuanced and context-dependent. A key finding from such studies is the upregulation of genes encoding efflux pumps and β-lactamases, which are well-known mechanisms of resistance. nih.gov Furthermore, transcriptomic analyses have identified novel regulatory elements that modulate the expression of resistance genes. For example, a response regulator from a soil metagenome was found to confer carbenicillin resistance in Escherichia coli by suppressing the expression of the ompF porin gene and enhancing the expression of the acrD, mdtA, and mdtB efflux pump genes. nih.gov
Proteomics, the large-scale study of proteins, provides a direct window into the functional machinery of the cell. Proteomic analyses of bacteria exposed to β-lactam antibiotics have revealed significant changes in the abundance of proteins involved in various cellular processes. In a study investigating the response of a multi-drug resistant plasmid-containing E. coli to ampicillin (B1664943), a related β-lactam, researchers identified a common stress response to β-lactams that was distinct from the response to other classes of antibiotics. biorxiv.org This included alterations in the levels of proteins involved in oxidative stress and metabolism. biorxiv.org Interestingly, the plasmid-derived proteome also showed differential expression in response to various antibiotic treatments, suggesting a complex interplay between the bacterial chromosome and mobile genetic elements in mediating the antibiotic response. biorxiv.org
Metabolomics, the comprehensive analysis of metabolites in a biological system, offers a snapshot of the cell's metabolic state. Studies on E. coli have demonstrated that exposure to carbenicillin leads to distinct metabolic fingerprints. nih.gov These metabolic perturbations can provide insights into the drug's mechanism of action and the downstream consequences of target inhibition. For example, metabolomic profiling of E. coli mutants with reduced susceptibility to carbenicillin revealed a convergence of mutations in the purine (B94841) nucleotide biosynthesis pathway. nih.gov This suggests that alterations in this metabolic pathway can influence the efficacy of carbenicillin. Furthermore, the metabolic response to antibiotics can be widespread, affecting intermediates in both nucleotide and amino acid biosynthesis. bohrium.com
The integration of these omics datasets provides a more holistic understanding of carbenicillin's interactions with bacteria. It allows for the construction of comprehensive models of cellular responses to antibiotic stress, which can aid in the identification of novel drug targets and the development of strategies to overcome antibiotic resistance.
Computational and In Silico Modeling for Carbenicillin Research
Computational and in silico modeling have become increasingly important tools in antimicrobial research, offering a rapid and cost-effective means to investigate drug-target interactions, predict resistance mechanisms, and guide the development of new therapeutic strategies.
Molecular Docking Models for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of carbenicillin, molecular docking is used to simulate its interaction with its primary targets, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. By binding to these enzymes, carbenicillin inhibits their activity, leading to cell lysis.
Docking studies can provide valuable insights into the binding affinity and specificity of carbenicillin for different PBPs. For example, a study that performed in silico docking of several penicillin analogs, including carbenicillin, against the PBPs of E. coli, S. epidermidis, N. sicca, and B. cereus found that carbenicillin generally exhibited lower binding affinities compared to other penicillins like cloxacillin. This computational finding may help to explain some of the observed differences in the in vitro efficacy of these antibiotics against different bacterial species.
Furthermore, molecular docking can be used to investigate the structural basis of resistance. For instance, mutations in the active site of PBPs can reduce the binding affinity of carbenicillin, leading to resistance. Docking simulations can model the effect of these mutations on the binding of carbenicillin, providing a molecular-level understanding of the resistance mechanism. researchgate.net These models can also be used to design novel penicillin derivatives with improved binding to resistant PBP variants.
Predictive Modeling for Antimicrobial Resistance Evolution
Predictive modeling, often employing machine learning algorithms, is a powerful approach to forecast the emergence and spread of antimicrobial resistance. While many predictive models for antibiotic resistance have focused on broader classes of antibiotics like carbapenems, the principles and methodologies are applicable to carbenicillin. nih.govnih.govresearchgate.net These models typically integrate large datasets, including genomic data, clinical data, and antibiotic usage data, to identify factors that contribute to the evolution of resistance.
For carbenicillin, predictive models can be developed to identify genetic determinants of resistance. By analyzing the genomes of carbenicillin-resistant and -susceptible bacterial isolates, machine learning algorithms can identify specific genes, mutations, or mobile genetic elements that are associated with resistance. For example, in silico analysis of β-lactamase databases can help in predicting the substrate specificity of different enzymes, including their ability to hydrolyze carbenicillin. mdpi.com This information is crucial for understanding the dissemination of resistance genes and for developing strategies to counteract their effects.
Furthermore, predictive models can be used to simulate the evolutionary dynamics of resistance in response to different antibiotic pressures. These models can help to predict the likelihood of resistance emergence under various treatment regimens and can inform strategies for optimizing antibiotic use to minimize the selection for resistant strains. By integrating data on mutation rates, fitness costs of resistance, and horizontal gene transfer, these models can provide a more comprehensive understanding of the evolutionary trajectories leading to carbenicillin resistance.
Q & A
How do I determine the appropriate concentration of carbenicillin disodium for bacterial selection in plasmid-based experiments?
Classification: Basic
Methodological Answer:
The optimal concentration depends on the bacterial strain and plasmid system. Start with literature-reported ranges (e.g., 50–100 µg/ml for E. coli). Validate empirically by testing bacterial growth inhibition at varying concentrations (e.g., 25–200 µg/ml) in LB agar plates. Use a negative control (no antibiotic) and monitor colony formation over 16–24 hours. Ensure the antibiotic is prepared in sterile, pH-adjusted solutions (pH 6.5–8.0) to maintain stability . For plant tissue culture, adjust concentrations based on species-specific sensitivity (e.g., 250–500 µg/ml for Agrobacterium suppression) .
What analytical methods are recommended to assess carbenicillin disodium stability under different storage conditions?
Classification: Intermediate
Methodological Answer:
Stability can be evaluated via:
- High-Performance Liquid Chromatography (HPLC): Monitor degradation products and quantify active compound retention over time. Use a C18 column with UV detection at 220 nm .
- Bioassays: Compare inhibition zones of freshly prepared vs. stored solutions against a reference strain (e.g., Pseudomonas aeruginosa ATCC 27853) .
- pH Monitoring: Degradation correlates with pH shifts; maintain pH 7.0–7.5 for aqueous solutions stored at -20°C . Document stability under light exposure, as carbenicillin is light-sensitive .
How can researchers resolve discrepancies in reported minimum inhibitory concentrations (MICs) for carbenicillin disodium across studies?
Classification: Advanced
Methodological Answer:
Discrepancies may arise from:
- Purity Variations: Compare batch-specific certificates of analysis (CoA) for potency (e.g., 770–828 µg/mg) and impurities (e.g., ≤5% benzylpenicilloic acid) .
- Methodological Differences: Standardize broth microdilution protocols (CLSI guidelines) and inoculum size (5 × 10⁵ CFU/ml) .
- Strain-Specific Resistance: Test β-lactamase-producing strains and include a β-lactamase inhibitor (e.g., clavulanic acid) as a control . Publish raw data and experimental conditions to enable cross-study validation .
What experimental design considerations are critical for studying carbenicillin disodium resistance evolution in bacterial populations?
Classification: Advanced
Methodological Answer:
- Dose Escalation: Use a gradient plate or serial passaging in sub-inhibitory concentrations to simulate resistance development .
- Genomic Analysis: Perform whole-genome sequencing to identify mutations in penicillin-binding proteins (PBPs) or β-lactamase genes .
- Controls: Include a non-antibiotic-treated population and a strain with known resistance mechanisms (e.g., TEM-1 β-lactamase).
- Ethical Frameworks: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
How should researchers handle carbenicillin disodium’s carcinogenic and flammability risks in laboratory settings?
Classification: Intermediate
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid ethanol-based solutions near open flames due to flammability .
- Ventilation: Prepare solutions in a fume hood to minimize inhalation exposure (GHS H350 hazard) .
- Waste Disposal: Deactivate solutions with β-lactamase enzymes or autoclave at 121°C for 15 minutes before disposal . Document safety protocols in line with OSHA HCS standards .
What strategies improve the reproducibility of carbenicillin disodium efficacy data in antimicrobial synergy studies?
Classification: Advanced
Methodological Answer:
- Checkerboard Assay: Combine carbenicillin with other antibiotics (e.g., aminoglycosides) at varying concentrations to calculate fractional inhibitory concentration indices (FICIs) .
- Standardized Inoculum: Use calibrated spectrophotometry (OD₆₀₀) to ensure consistent bacterial density .
- Data Transparency: Share raw growth curves, MIC values, and statistical analysis scripts via open-access platforms .
How does carbenicillin disodium’s mechanism of action influence its use in cell wall synthesis studies?
Classification: Basic
Methodological Answer:
Carbenicillin inhibits peptidoglycan cross-linking by irreversibly binding to penicillin-sensitive transpeptidases (e.g., PBP3). To study this:
- Time-Kill Assays: Monitor bacteriolysis via turbidity changes (OD₆₀₀) over 4–6 hours .
- Fluorescent Probes: Use D-amino acid derivatives (e.g., FDAAs) to visualize nascent peptidoglycan synthesis disruptions .
- Comparative Studies: Contrast efficacy with other β-lactams (e.g., ampicillin) to highlight carbenicillin’s resistance to certain β-lactamases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
